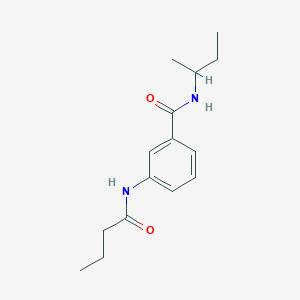![molecular formula C28H25N3O4S B267710 ETHYL 5-CYANO-4-(FURAN-2-YL)-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE](/img/structure/B267710.png)
ETHYL 5-CYANO-4-(FURAN-2-YL)-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 5-CYANO-4-(FURAN-2-YL)-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a furan ring, and various functional groups such as cyano, oxo, and sulfanyl groups. Its intricate structure makes it a subject of interest in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-CYANO-4-(FURAN-2-YL)-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger molecule with the elimination of a small molecule such as water or alcohol.
Cyclization Reactions: These reactions involve the formation of a ring structure from a linear molecule.
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and controlled reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: These reactors allow for precise control of reaction conditions and are suitable for producing small to medium quantities of the compound.
Continuous Flow Reactors: These reactors are used for large-scale production and offer advantages such as consistent product quality and reduced reaction times.
化学反应分析
Types of Reactions
ETHYL 5-CYANO-4-(FURAN-2-YL)-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxo compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substituting Agents: Such as halogens (Cl2, Br2) or alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce reduced forms of the compound.
科学研究应用
ETHYL 5-CYANO-4-(FURAN-2-YL)-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ETHYL 5-CYANO-4-(FURAN-2-YL)-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting various intracellular signaling pathways to alter cellular functions.
相似化合物的比较
ETHYL 5-CYANO-4-(FURAN-2-YL)-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate: Similar in structure but with different functional groups, leading to different chemical properties and applications.
Ethyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate: Another compound with a furan ring, but with different substituents and reactivity.
属性
分子式 |
C28H25N3O4S |
|---|---|
分子量 |
499.6 g/mol |
IUPAC 名称 |
ethyl 5-cyano-4-(furan-2-yl)-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-2-phenyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C28H25N3O4S/c1-3-34-28(33)25-24(22-14-9-15-35-22)20(16-29)27(31-26(25)19-11-5-4-6-12-19)36-17-23(32)30-21-13-8-7-10-18(21)2/h4-15,24,31H,3,17H2,1-2H3,(H,30,32) |
InChI 键 |
LSGHYHPCJQMZLI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CO2)C#N)SCC(=O)NC3=CC=CC=C3C)C4=CC=CC=C4 |
规范 SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CO2)C#N)SCC(=O)NC3=CC=CC=C3C)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide](/img/structure/B267627.png)
![2-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267629.png)
![3-butoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267630.png)
![3-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267631.png)
![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-N'-phenylurea](/img/structure/B267632.png)
![N-[2-(allyloxy)phenyl]-2-(2-chlorophenoxy)propanamide](/img/structure/B267633.png)
![N-[4-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267634.png)
![N-[2-(allyloxy)phenyl]-2-chlorobenzamide](/img/structure/B267635.png)
![N-[2-(allyloxy)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B267640.png)
![4-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B267643.png)
![2-([1,1'-biphenyl]-4-yloxy)-N-(2,5-dimethoxyphenyl)propanamide](/img/structure/B267644.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]butanamide](/img/structure/B267647.png)

![2-chloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B267649.png)
